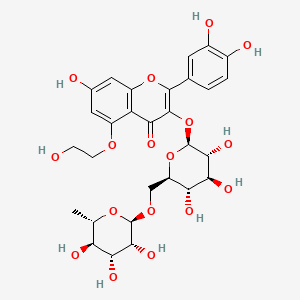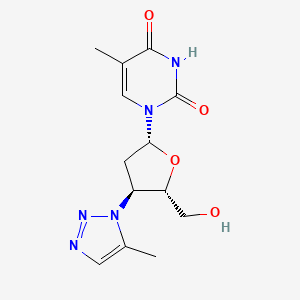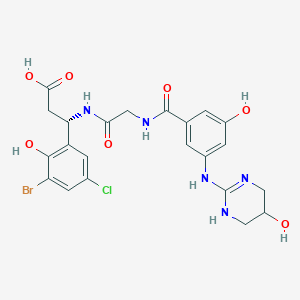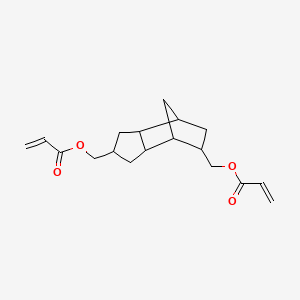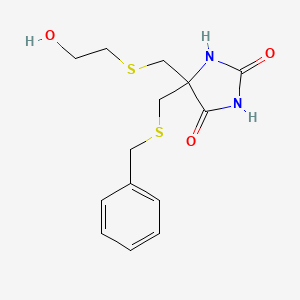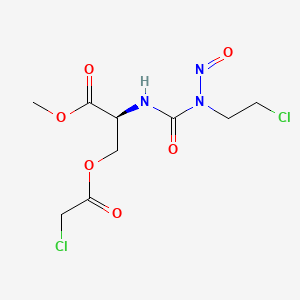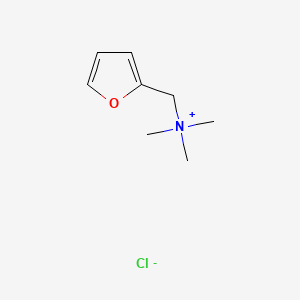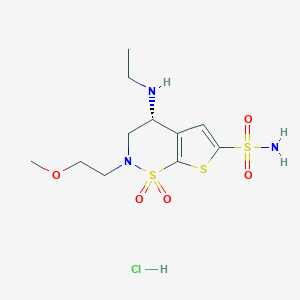![molecular formula C29H34N4O10S2Zn-4 B15193726 3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate CAS No. 64282-98-0](/img/structure/B15193726.png)
3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate is a complex organic compound that includes a variety of functional groups and metal coordination
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate typically involves multiple steps:
Formation of the Pyrrolidinone Moiety: This step involves the reaction of a suitable amine with succinic anhydride to form the 2,5-dioxopyrrolidin-1-yl group.
Attachment of the Indole Group: The indole moiety is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Formation of the Aniline Derivative: The aniline derivative is synthesized through a series of substitution reactions.
Coordination with Zinc and Sulfate: The final step involves the coordination of the organic ligand with zinc ions and sulfate to form the disulfate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and aniline moieties.
Reduction: Reduction reactions could occur at the nitrile group, converting it to an amine.
Substitution: Various substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives of the indole and aniline groups.
Reduction Products: Amines derived from the nitrile group.
Substitution Products: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science:
Biology
Biological Probes: The compound could be used as a probe in biological studies to investigate cellular processes.
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Dye and Pigment Production: The compound’s structure suggests potential use in the production of dyes and pigments.
作用機序
The mechanism of action of 3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
- **3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile
- **Zinc;disulfate complexes with different ligands
Uniqueness
The unique combination of functional groups and metal coordination in 3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate distinguishes it from other similar compounds, potentially offering unique properties and applications.
特性
CAS番号 |
64282-98-0 |
|---|---|
分子式 |
C29H34N4O10S2Zn-4 |
分子量 |
728.1 g/mol |
IUPAC名 |
3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate |
InChI |
InChI=1S/C29H34N4O2.2H2O4S.Zn/c1-21-20-23(32(17-7-16-30)18-19-33-27(34)14-15-28(33)35)12-10-22(21)11-13-26-29(2,3)24-8-5-6-9-25(24)31(26)4;2*1-5(2,3)4;/h5-6,8-13,20,26H,7,14-15,17-19H2,1-4H3;2*(H2,1,2,3,4);/p-4/b13-11+;;; |
InChIキー |
YPVIXKZHWMXEIZ-WNHODISBSA-J |
異性体SMILES |
CC1=C(C=CC(=C1)N(CCC#N)CCN2C(=O)CCC2=O)/C=C/C3C(C4=CC=CC=C4N3C)(C)C.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zn] |
正規SMILES |
CC1=C(C=CC(=C1)N(CCC#N)CCN2C(=O)CCC2=O)C=CC3C(C4=CC=CC=C4N3C)(C)C.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


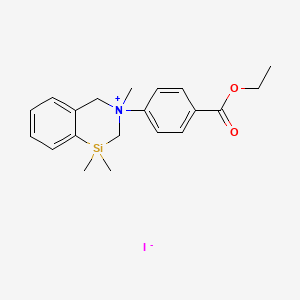
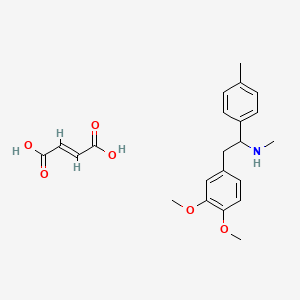
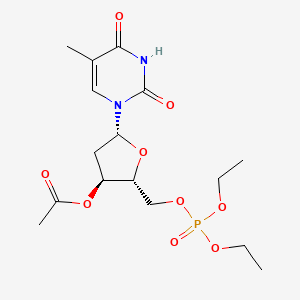
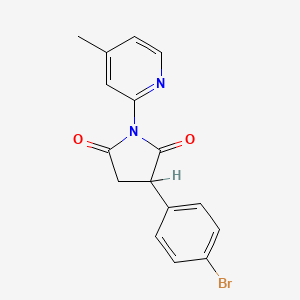
![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[5-oxo-2-(4-propanoylpiperazin-1-yl)-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15193694.png)
